Cas no 960289-62-7 (cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine)

cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- (3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine
- rel-(3R,4S)-4-Fluoro-N,N-dimethyl-3-pyrrolidinamine
- cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine
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- インチ: 1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1
- InChIKey: AYFDWGKNWTZXFX-NTSWFWBYSA-N
- ほほえんだ: N1C[C@H](F)[C@H](N(C)C)C1
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-500MG |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 500MG |
¥ 3,841.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-100MG |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 100MG |
¥ 1,445.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-250MG |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 250MG |
¥ 2,310.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-5G |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 5g |
¥ 17,285.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-250mg |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 250mg |
¥2520.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-5g |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 5g |
¥18857.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-1.0g |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 1.0g |
¥5762.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1011-100.0mg |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine |
960289-62-7 | 95% | 100.0mg |
¥1445.0000 | 2024-08-02 | |
Enamine | EN300-33061456-2.5g |
rac-(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine |
960289-62-7 | 95.0% | 2.5g |
$2017.0 | 2025-03-18 | |
Enamine | EN300-33061456-0.25g |
rac-(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine |
960289-62-7 | 95.0% | 0.25g |
$888.0 | 2025-03-18 |
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine 関連文献
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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8. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amineに関する追加情報
Cis-4-Fluoro-N,N-Dimethyl-pyrrolidin-3-amine (CAS No. 960289-62-7): A Comprehensive Overview
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine, identified by its CAS number 960289-62-7, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class, a structural motif widely recognized for its presence in numerous bioactive molecules. The presence of a fluorine atom at the 4-position and the N,N-dimethyl substitution at the 3-position of the pyrrolidine ring imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.
The< strong>fluorine substituent in Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of associated molecules. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. These attributes have made fluorinated compounds increasingly popular in the design of modern therapeutics. The< strong>N,N-dimethyl group contributes to the compound's basicity and can participate in hydrogen bonding interactions, further influencing its biological activity.
In recent years, there has been a surge in research focusing on developing novel therapeutic agents derived from heterocyclic compounds like pyrrolidine. Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine has garnered attention due to its potential as a building block for drugs targeting various diseases. For instance, studies have explored its utility in creating inhibitors for enzymes involved in cancer metabolism. The pyrrolidine core is frequently found in kinase inhibitors, where it can serve as a hinge-binding motif, crucial for achieving high selectivity and potency.
One of the most compelling aspects of Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine is its versatility in medicinal chemistry. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological profiles. The< strong>fluorine atom provides a handle for further functionalization via cross-coupling reactions, allowing chemists to introduce additional moieties that can fine-tune biological activity. This adaptability has led to several promising candidates entering preclinical development pipelines.
The< strong>N,N-dimethyl group not only influences the compound's electronic properties but also contributes to its solubility and bioavailability. These factors are critical when designing drugs intended for oral administration or other routes of delivery. Additionally, the cis configuration of the pyrrolidine ring can impact how the molecule interacts with biological targets, influencing both affinity and selectivity. Understanding these structural nuances is essential for optimizing drug-like properties.
Recent advancements in computational chemistry have further enhanced the utility of Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine. Molecular modeling studies have been instrumental in predicting binding modes and identifying potential lead compounds. These simulations allow researchers to screen large libraries of derivatives efficiently, reducing the time and cost associated with traditional high-throughput screening methods. Such innovations are accelerating the discovery of novel therapeutics based on this scaffold.
The role of fluorinated pyrrolidines in addressing unmet medical needs cannot be overstated. Compounds like Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine exemplify how structural modifications can yield molecules with improved therapeutic potential. By combining expertise in organic synthesis with cutting-edge computational techniques, scientists are paving the way for next-generation pharmaceuticals that target complex diseases more effectively.
In conclusion, Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine (CAS No. 960289-62-7) represents a cornerstone in modern drug discovery efforts. Its unique structural features make it an attractive scaffold for developing innovative therapeutics across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, its significance in pharmaceutical chemistry is only expected to grow.
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